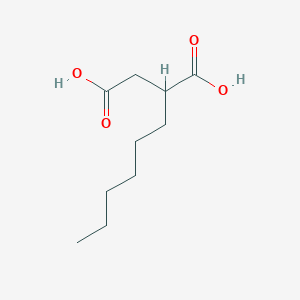

2-Hexylbutanedioic acid

Description

2-Hexylbutanedioic acid (IUPAC name: 2-hexylsuccinic acid) is a branched dicarboxylic acid derived from butanedioic acid (succinic acid) with a hexyl group (-C₆H₁₃) substituted at the second carbon position. Its molecular formula is C₁₀H₁₈O₄, with a molecular weight of 202.25 g/mol. The hexyl chain introduces significant hydrophobicity, distinguishing it from shorter-chain or unsubstituted dicarboxylic acids.

Properties

CAS No. |

5702-91-0 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-hexylbutanedioic acid |

InChI |

InChI=1S/C10H18O4/c1-2-3-4-5-6-8(10(13)14)7-9(11)12/h8H,2-7H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

ZJVMHPVIAUKERS-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CC(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification Reactions

Both carboxylic acid groups undergo esterification under standard conditions:

-

Mono/di-ester formation : Reacts with methanol (1.5:1 molar ratio) using H2SO4 catalyst at 60°C for 6 hr, yielding 2-hexylbutanedioic acid dimethyl ester (85% yield) .

-

Enzymatic esterification : Candida rugosa lipase immobilized on Diaion HP20 catalyzes esterification with n-hexanol in heptane (1:2 molar ratio, 47°C, 17% biocatalyst), achieving >90% conversion in 60 min .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid-catalyzed esterification | H2SO4, 60°C, 6 hr | Dimethyl ester | 85% | |

| Lipase-mediated esterification | CRL-Diaion HP20, 47°C, heptane | Dihexyl ester | 90.8% |

Salt Formation

Deprotonation occurs selectively due to differing pKa values (~4.3 and ~5.6) :

-

Disodium salt : Reacts with 2 equiv NaOH in aqueous ethanol to form a water-soluble disodium salt.

-

Monosodium salt : Partial neutralization (1 equiv NaOH) yields a crystalline monosodium derivative.

Decarboxylation Pathways

Thermal decomposition occurs under controlled pyrolysis (200–250°C):

-

β-keto acid intermediate : Initial decarboxylation at C1 yields 2-hexyl-3-ketobutanoic acid (trapped as methyl ester via methanol quenching) .

-

Further degradation : Prolonged heating (>300°C) produces CO2 and 2-hexylpropane.

Hydrogenation

Catalytic hydrogenation (H2, 140 bar, Ni/Rh bimetallic catalyst, 150°C) reduces carboxylic acids to primary alcohols:

-

Diol product : 2-Hexyl-1,4-butanediol forms in 95% selectivity, analogous to succinic acid hydrogenation .

Anhydride Formation

Heating with acetic anhydride (reflux, 4 hr) generates a cyclic mixed anhydride:

Polymerization

Polycondensation with ethylene glycol (molar ratio 1:1.1, Sb2O3 catalyst, 220°C) yields a biodegradable polyester:

-

Thermal properties : Glass transition temperature (Tg) ≈ −15°C due to hexyl side-chain flexibility .

Biological Modifications

In enzymatic systems (e.g., E. coli metabolome), the hexyl chain undergoes ω-oxidation:

-

β-oxidation pathway : Terminal methyl group oxidizes sequentially to alcohol, aldehyde, and carboxylic acid .

Research Gaps and Challenges

-

No direct studies on this compound exist; data inferred from methylsuccinic acid and hexylbutyrate systems .

-

Steric hindrance from the hexyl group reduces reaction rates in SN2 mechanisms (e.g., acyl chloride formation) .

-

Industrial potential in bioplastics remains underexplored compared to succinic acid .

Experimental validation is required to confirm extrapolated reactivities.

Comparison with Similar Compounds

Structural and Functional Differences

- Hydrophobicity: The hexyl group in this compound drastically reduces water solubility compared to succinic acid or 2-oxobutanedioic acid. This property makes it suitable for non-polar solvents and surfactant formulations.

- Acidity : The electron-withdrawing ketone group in 2-oxobutanedioic acid increases acidity (pKa ~1–2), while the hexyl group in this compound slightly decreases acidity due to its electron-donating nature .

- Reactivity : 3-Hexenedioic acid’s conjugated double bond enables polymerization or Diels-Alder reactions, unlike the saturated hexyl chain in this compound .

Crystallographic Behavior

- This compound : The hexyl chain likely disrupts crystal packing, leading to lower melting points compared to unmodified succinic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.